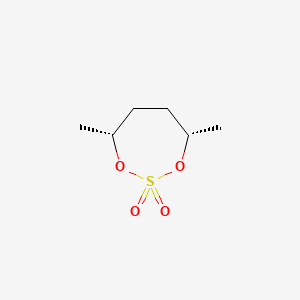
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride
Übersicht
Beschreibung
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is an ester derivative of 3-phenylisoserine, a non-proteinogenic amino acid, and is often used as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-phenylisoserine from commercially available starting materials such as benzaldehyde and glycine.
Esterification: The carboxylic acid group of 3-phenylisoserine is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Chiral Resolution: The racemic mixture of the ester is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Hydrochloride Formation: The resolved (2R,3S)-3-Phenylisoserine ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale esterification: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated chiral resolution: Employing high-throughput chiral chromatography systems.
Hydrochloride formation: Conducted in large reactors with precise control over temperature and pH to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of 3-phenylisoserinol derivatives.
Substitution: Formation of amide or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is utilized in various fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: In the production of fine chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The compound exerts its effects primarily through its chiral centers, which interact with biological molecules in a stereospecific manner. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
(2R,3S)-3-Phenylserine: A closely related compound with similar structural features but different functional groups.
(2S,3R)-3-Phenylisoserine ethyl ester hydrochloride: The enantiomer of the compound , which may have different biological activities.
3-Phenylalanine derivatives: Compounds with a similar phenyl group but different side chains.
Uniqueness: (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules makes it particularly valuable in pharmaceutical research and development.
Eigenschaften
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONTZANCUQBRC-BAUSSPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)






